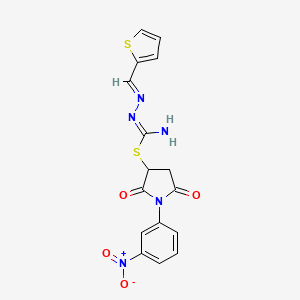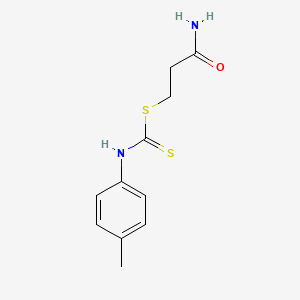![molecular formula C17H15ClN2O2 B5850072 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide, also known as CP-690,550, is a synthetic small molecule that belongs to the family of Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK family of enzymes and are used to treat a variety of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of JAK3, which is involved in the development and function of immune cells.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of immune cells. By blocking JAK3, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide prevents the activation and proliferation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both animal models and human patients. 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide also reduces the number of activated T cells and B cells in the blood, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and autoimmune diseases. However, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other JAK family members.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide. One area of interest is the development of more potent and selective JAK3 inhibitors, which could have improved efficacy and fewer off-target effects. Another area of research is the investigation of the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide in treating autoimmune diseases. Additionally, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide could be used in combination with other drugs to improve its therapeutic effects and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide involves several steps, starting from the reaction of 3-methyl-4-chlorophenol with 4-(cyanomethyl)phenylacetic acid, followed by the addition of thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-oxo-1-imidazolidinyl)ethylamine to yield the final product, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been extensively studied for its potential therapeutic use in autoimmune diseases. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. Clinical trials have also demonstrated the efficacy of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide in treating rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-15(6-7-16(12)18)22-11-17(21)20-14-4-2-13(3-5-14)8-9-19/h2-7,10H,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLOESIFMQNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)




![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)
![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
